Buckminsterfullerene

Catalog No.
S1829398
CAS No.
131159-39-2
M.F
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buckminsterfullerene

CAS Number

131159-39-2

Product Name

Buckminsterfullerene

IUPAC Name

(C60-Ih)[5,6]fullerene

InChI

InChI=1S/C60/c1-2-5-6-3(1)8-12-10-4(1)9-11-7(2)17-21-13(5)23-24-14(6)22-18(8)28-20(12)30-26-16(10)15(9)25-29-19(11)27(17)37-41-31(21)33(23)43-44-34(24)32(22)42-38(28)48-40(30)46-36(26)35(25)45-39(29)47(37)55-49(41)51(43)57-52(44)50(42)56(48)59-54(46)53(45)58(55)60(57)59

SMILES

C12=C3C4=C5C6=C1C7=C8C9=C1C%10=C%11C(=C29)C3=C2C3=C4C4=C5C5=C9C6=C7C6=C7C8=C1C1=C8C%10=C%10C%11=C2C2=C3C3=C4C4=C5C5=C%11C%12=C(C6=C95)C7=C1C1=C%12C5=C%11C4=C3C3=C5C(=C81)C%10=C23

Nanomedicine and Drug Delivery:

Fullerene (C60), a spherical molecule composed of 60 carbon atoms, has attracted significant research interest in the field of nanomedicine due to its unique properties. Its hollow cage structure allows for encapsulation of various therapeutic agents, including drugs, imaging contrast agents, and photosensitizers []. This ability is crucial for targeted drug delivery, where fullerenes can be designed to release their cargo in specific locations within the body, potentially improving treatment efficacy and reducing side effects [].

Antioxidants and Scavenging Free Radicals:

Fullerenes exhibit potent antioxidant properties due to their ability to scavenge free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases []. Studies have shown that fullerene derivatives can effectively neutralize free radicals and protect cells from oxidative stress, potentially offering therapeutic benefits in conditions like neurodegenerative diseases and cancer [].

Antimicrobial Applications:

Research suggests that fullerenes possess antimicrobial activity against various bacteria, viruses, and fungi []. The exact mechanisms of this activity are still being elucidated, but it might involve disrupting the cell membrane of pathogens or interfering with their essential biological processes []. This potential for combating infectious diseases warrants further investigation and development of fullerene-based antimicrobials.

Imaging and Diagnostics:

Fullerenes can be functionalized with specific molecules to act as contrast agents for various imaging techniques, including magnetic resonance imaging (MRI) and computed tomography (CT) []. This ability can enhance the resolution and sensitivity of medical imaging, allowing for better visualization of tumors, inflammation, and other abnormalities. Additionally, fullerenes are being explored for their potential in biosensing applications, where they can be used to detect specific biomarkers associated with disease states.

Buckminsterfullerene, also known as C₆₀, is a unique allotrope of carbon discovered in 1985 by Richard Smalley, Robert Curl, and Harold Kroto. Named after architect R. Buckminster Fuller due to its resemblance to geodesic domes, this molecule consists of 60 carbon atoms arranged in a hollow spherical structure resembling a soccer ball. The carbon atoms are bonded through a combination of single and double bonds, forming 12 pentagonal and 20 hexagonal faces. This geometric configuration results in a highly stable structure characterized by partial aromaticity and delocalized pi bonds, which contribute to its chemical reactivity and stability under various conditions .

Primarily due to its electrophilic nature. Key reactions include:

  • Hydrogenation: C₆₀ can react with hydrogen to form polyhydrofullerenes, which are hydrogenated derivatives of the fullerene .
  • Halogenation: It readily reacts with halogens (e.g., bromine and chlorine) to form polyhalogenated derivatives like C₆₀Br₂₄ .
  • Nucleophilic Additions: Buckminsterfullerene can undergo nucleophilic addition reactions with various reagents, such as Grignard reagents, leading to functionalized derivatives .
  • Cycloaddition Reactions: It can participate in Diels-Alder reactions and other cycloadditions, forming larger structures like dimers (C₁₂₀) under certain conditions .

These reactions are facilitated by the strain introduced by the curvature of the molecule, which enhances its reactivity compared to planar aromatic compounds like benzene .

The synthesis of buckminsterfullerene typically involves several methods:

  • Arc Discharge Method: An electric arc is struck between graphite electrodes in an inert atmosphere, producing soot that contains C₆₀ along with other fullerenes. The soot is then extracted using organic solvents such as benzene or toluene .
  • Laser Ablation: A laser is used to vaporize graphite in a controlled environment, resulting in the formation of fullerene soot .
  • Chemical Vapor Deposition: This method involves the thermal decomposition of hydrocarbons at high temperatures to produce fullerenes .

After synthesis, fullerenes are typically purified using chromatographic techniques.

Buckminsterfullerene has diverse applications across various fields:

  • Nanotechnology: Due to its unique structure and properties, it is utilized in nanomaterials and nanocomposites.
  • Pharmaceuticals: Its ability to encapsulate drugs makes it a promising candidate for targeted drug delivery systems.
  • Electronics: C₆₀ is explored for use in organic photovoltaic cells due to its electron-accepting properties.
  • Materials Science: It serves as an additive in polymers to enhance mechanical strength and thermal stability .

Buckminsterfullerene belongs to a broader class of carbon allotropes known as fullerenes. Here are some similar compounds:

CompoundStructure TypeNotable Features
C₇₀EllipsoidalLarger than C₆₀; used in electronics and optics
C₈₄SphericalHigher stability; potential applications in materials
Carbon NanotubesCylindricalHigh strength-to-weight ratio; used in composites
GrapheneTwo-dimensionalExceptional electrical conductivity; used in sensors

Uniqueness of Buckminsterfullerene

What sets buckminsterfullerene apart is its precise arrangement of pentagons and hexagons that form a perfect sphere. This unique geometry allows for distinct chemical reactivity patterns not observed in other fullerenes or carbon allotropes. Its ability to encapsulate atoms or small molecules within its structure also distinguishes it from other forms of carbon like graphene or carbon nanotubes .

XLogP3

16.4

Wikipedia

Buckminsterfullerene

Dates

Modify: 2023-08-15
Blunt et al. Guest-induced growth of a surface-based supramolecular bilayer. Nature Chemistry, doi: 10.1038/nchem.901, published online 21 November 2010 http://www.nature.com/nchem
Ubasart et al. A three-shell supramolecular complex enables the symmetry-mismatched chemo- and regioselective bis-functionalization of C60. Nature Chemistry, DOI: 10.1038/s41557-021-00658-6, published online 15 April 2021

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